molecular formula C9H9N3O2 B8663803 methyl 1H-pyrrolo[3,2-c]pyridin-4-ylcarbamate

methyl 1H-pyrrolo[3,2-c]pyridin-4-ylcarbamate

Cat. No. B8663803
M. Wt: 191.19 g/mol
InChI Key: NXJWPXLAQPOOTB-UHFFFAOYSA-N
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Patent
US08980911B2

Procedure details

To a stirred solution of benzyl 4-[(methoxycarbonyl)amino]-1H-pyrrolo[3,2-c]pyridine-1-carboxylate (264 mg, 0.82 mmol, Step a) in ethanol (10 mL) was added catalytic amount of palladium on carbon (10% wet). The reaction mixture was stirred under an atmosphere of hydrogen gas (atmospheric pressure) for 1 hour. The reaction mixture was filtered over celite and the residue washed with ethanol. The filtrate was concentrated to yield methyl 1H-pyrrolo[3,2-c]pyridin-4-ylcarbamate as a white powder (141 mg, 90.75%).
Name
benzyl 4-[(methoxycarbonyl)amino]-1H-pyrrolo[3,2-c]pyridine-1-carboxylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]([NH:5][C:6]1[C:11]2[CH:12]=[CH:13][N:14](C(OCC3C=CC=CC=3)=O)[C:10]=2[CH:9]=[CH:8][N:7]=1)=[O:4]>C(O)C.[Pd]>[NH:14]1[C:10]2[CH:9]=[CH:8][N:7]=[C:6]([NH:5][C:3](=[O:4])[O:2][CH3:1])[C:11]=2[CH:12]=[CH:13]1

Inputs

Step One
Name
benzyl 4-[(methoxycarbonyl)amino]-1H-pyrrolo[3,2-c]pyridine-1-carboxylate
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(=O)NC1=NC=CC2=C1C=CN2C(=O)OCC2=CC=CC=C2
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture was stirred under an atmosphere of hydrogen gas (atmospheric pressure) for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered over celite
WASH
Type
WASH
Details
the residue washed with ethanol
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
N1C=CC=2C(=NC=CC21)NC(OC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 141 mg
YIELD: PERCENTYIELD 90.75%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.